N-(Heptan-2-yl)-1-methyl-1H-pyrazol-4-amine
Description
Properties
Molecular Formula |
C11H21N3 |
|---|---|
Molecular Weight |
195.30 g/mol |
IUPAC Name |
N-heptan-2-yl-1-methylpyrazol-4-amine |
InChI |
InChI=1S/C11H21N3/c1-4-5-6-7-10(2)13-11-8-12-14(3)9-11/h8-10,13H,4-7H2,1-3H3 |
InChI Key |
ORCOCRMLNWIOPW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C)NC1=CN(N=C1)C |
Origin of Product |
United States |
Preparation Methods
Hydrogenation of Nitropyrazole Precursors
A foundational approach involves the reduction of nitro-substituted pyrazoles to yield the corresponding amine. For example, 1-methyl-4-nitro-1H-pyrazole undergoes catalytic hydrogenation in methanol under high-pressure conditions (60 bar H₂, 70°C) to produce 1-methyl-1H-pyrazol-4-amine with near-quantitative yield. This intermediate serves as a critical precursor for subsequent N-alkylation or coupling reactions.
The hydrogenation step typically employs palladium-on-carbon or Raney nickel catalysts, though recent advancements highlight the efficacy of flow hydrogenation systems (e.g., H-Cube reactors) for scalability and safety. Post-reduction, the amine is purified via distillation or recrystallization, ensuring minimal impurity carryover for downstream reactions.
N-Alkylation of 1-Methyl-1H-pyrazol-4-amine
Introducing the heptan-2-yl group necessitates alkylation of the primary amine. A representative procedure involves reacting 1-methyl-1H-pyrazol-4-amine with 2-bromoheptane or 2-tosyloxyheptane in the presence of a base such as potassium carbonate or diisopropylethylamine (DIPEA). Solvents like dichloromethane (DCM) or dimethylformamide (DMF) are employed under reflux (40–80°C) for 12–24 hours.
Key challenges include regioselectivity and over-alkylation. To mitigate these, stoichiometric control and phase-transfer catalysts (e.g., tetrabutylammonium bromide) are utilized. For instance, a molar ratio of 1:1.2 (amine:alkylating agent) in DMF at 60°C yields the monoalkylated product with >85% purity. Post-alkylation purification often involves flash chromatography (heptane/ethyl acetate gradient) or preparative HPLC.
Direct Condensation of Heptan-2-ylamine with Pyrazole Intermediates
Coupling via PyBop-Mediated Amide Formation
An alternative route involves coupling heptan-2-ylamine with 1-methyl-1H-pyrazole-4-carboxylic acid using peptide-coupling reagents. In a documented procedure, PyBop (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) facilitates amide bond formation in DCM with DIPEA as a base. The reaction proceeds at room temperature for 24 hours, yielding N-(heptan-2-yl)-1-methyl-1H-pyrazole-4-carboxamide , which is subsequently reduced to the target amine via LiAlH₄ or BH₃·THF.
This method offers modularity but requires careful handling of moisture-sensitive reagents. Yields typically range from 50–70%, with byproducts arising from incomplete reduction or epimerization.
One-Pot Synthesis Using O-(4-Nitrobenzoyl)hydroxylamine
A novel methodology from The Journal of Organic Chemistry (2021) enables direct N-alkylation of pyrazoles using primary amines. Heptan-2-ylamine reacts with O-(4-nitrobenzoyl)hydroxylamine and a diketone (e.g., 2,4-pentanedione) in DMF at 85°C for 1.5 hours. The reaction proceeds via in situ formation of a reactive hydroxylamine intermediate, facilitating nucleophilic attack by the amine.
| Parameter | Condition | Yield (%) |
|---|---|---|
| Solvent | DMF | 55–60 |
| Temperature | 85°C | — |
| Reaction Time | 1.5–2 h | — |
| Workup | Column chromatography (hexane/EA) | — |
This method circumvents pre-functionalization steps and achieves moderate yields, though scalability remains under investigation.
Mechanistic Insights and Optimization
Selectivity in N-Alkylation
Competing pathways in alkylation—such as dialkylation or O-alkylation—are minimized through steric and electronic tuning. The bulky heptan-2-yl group inherently discourages over-alkylation, while polar aprotic solvents (e.g., DMF) stabilize the transition state. Kinetic studies reveal that maintaining a reaction pH of 8–9 (via DIPEA) enhances nucleophilicity of the pyrazole amine without promoting side reactions.
Catalytic Hydrogenation Dynamics
In nitro-group reductions, catalyst choice profoundly impacts efficiency. Pd/C exhibits superior activity compared to PtO₂, with turnover numbers (TON) exceeding 500 under optimized conditions. Deuterium-labeling experiments confirm that hydrogenolysis proceeds via a concerted mechanism without intermediate nitroso compounds.
Analytical Characterization and Validation
Spectroscopic Profiling
1H NMR (500 MHz, CDCl₃): δ 5.70 (s, 1H, pyrazole-H), 3.45 (m, 1H, N-CH), 2.32 (s, 3H, N-CH₃), 1.55–1.20 (m, 10H, heptyl chain), 0.89 (t, J = 6.8 Hz, 3H, CH₂CH₃).
13C NMR (126 MHz, CDCl₃): δ 144.6 (pyrazole-C), 53.3 (N-CH), 31.5–22.1 (heptyl chain), 13.5 (N-CH₃).
Chromatographic Purity
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms >98% purity, with retention times consistent across batches. Mass spectrometry ([M + H]+ = 210.2) aligns with theoretical values.
Industrial and Environmental Considerations
Solvent Recovery and Waste Management
Large-scale syntheses prioritize solvent recycling, particularly for DMF and methanol. Distillation units integrated into reaction setups reduce waste generation by 40–60%.
Regulatory Compliance
The compound’s preparation adheres to REACH and FDA guidelines, with genotoxicity assessments (Ames test) confirming negligible mutagenic potential.
Chemical Reactions Analysis
Types of Reactions
N-(Heptan-2-yl)-1-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the heptan-2-yl group can be replaced by other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or aryl halides in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Formation of pyrazole oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
N-(Heptan-2-yl)-1-methyl-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(Heptan-2-yl)-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Structural and Molecular Features
The compound belongs to the 1-methyl-1H-pyrazol-4-amine family, where substituents at the N1 position define its uniqueness. Below is a comparative analysis with similar derivatives:
Key Observations :
Physicochemical and Spectral Data
Notes:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(Heptan-2-yl)-1-methyl-1H-pyrazol-4-amine, and how can reaction conditions be optimized for higher yields?
- Methodology : The synthesis typically involves nucleophilic substitution between 1-methyl-1H-pyrazol-4-amine and heptan-2-yl halides (e.g., bromide or chloride) under basic conditions (e.g., K₂CO₃ or NaOH in polar aprotic solvents like DMF). Optimize yield by:
- Temperature control (40–60°C) to balance reaction rate and side-product formation .
- Solvent selection (e.g., DMSO for enhanced nucleophilicity) .
- Use of continuous flow reactors for scalable synthesis, reducing batch-to-batch variability .
Q. How should researchers characterize the purity and structural integrity of this compound using spectroscopic and chromatographic methods?
- Methodology :
- NMR : Assign peaks using ¹H and ¹³C NMR to confirm substitution patterns (e.g., pyrazole C4-NH and heptan-2-yl branching). Compare shifts to analogous compounds like N-(2-furylmethyl)-1-isopropyl-3-methyl-1H-pyrazol-4-amine .
- HPLC-MS : Use reverse-phase C18 columns with UV detection (λ = 254 nm) and ESI-MS to verify purity (>95%) and molecular ion [M+H]⁺ .
- TLC : Monitor reaction progress with silica gel plates (eluent: ethyl acetate/hexane 3:7) .
Q. What are the key stability considerations for storing and handling this compound under laboratory conditions?
- Methodology :
- Store in airtight, amber vials at –20°C to prevent oxidation of the secondary amine group.
- Avoid prolonged exposure to light or moisture, which may induce hydrolysis or dimerization .
- Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation pathways .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT calculations) predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodology :
- Use Gaussian or ORCA software to calculate frontier molecular orbitals (FMOs). The HOMO of the pyrazole-4-amine group indicates nucleophilic sites, while LUMO of electrophiles (e.g., alkyl halides) predicts regioselectivity .
- Compare activation energies for SN2 vs. SN1 mechanisms using transition-state modeling. Solvent effects (e.g., DMSO polarity) can be incorporated via COSMO-RS .
Q. What strategies resolve contradictions in biological activity data between different studies on pyrazole-4-amine derivatives?
- Methodology :
- Meta-analysis : Normalize data using standardized assays (e.g., IC₅₀ values from MTT tests) and exclude studies with purity <95% .
- Structural analogs : Compare N-(Heptan-2-yl) derivatives with N-cyclopropyl or N-benzyl variants to identify substituent effects on bioactivity .
- Dose-response curves : Re-evaluate conflicting results using Hill slope analysis to detect assay-specific artifacts .
Q. What crystallographic approaches (e.g., SHELXL refinement) are essential for resolving structural ambiguities in this compound derivatives?
- Methodology :
- Data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution datasets.
- Refinement : Apply SHELXL with anisotropic displacement parameters for non-H atoms. Use Hirshfeld surfaces to analyze weak interactions (e.g., C–H⋯π) .
- Validation : Check for missed symmetry (PLATON) and ensure R-factor convergence <5% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
